N-ethyl-N'-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid
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Overview
Description
N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid is a complex organic compound characterized by its unique structure, which includes a hydrazone moiety and a thioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid typically involves the condensation of N-ethylcarbamohydrazide with 4-hydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-[1-(4-methoxyphenyl)ethylidene]carbamohydrazonothioic acid
- N-ethyl-N’-[1-(4-nitrophenyl)ethylidene]carbamohydrazonothioic acid
- N-ethyl-N’-[1-(4-chlorophenyl)ethylidene]carbamohydrazonothioic acid
Uniqueness
N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions and can be modified to create a variety of derivatives with different properties.
Properties
IUPAC Name |
1-ethyl-3-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8(2)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3,(H2,12,14,16)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSUCIDWWGCZQU-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NN=C(C)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)N/N=C(/C)\C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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